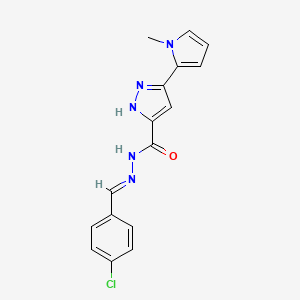![molecular formula C35H32ClN3O3S B11674933 ethyl (2Z)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11674933.png)
ethyl (2Z)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-carboxilato de etilo 7-metil-3-oxo-5-[4-(propan-2-il)fenil]-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-2-{[1-(2-clorobencil)-1H-indol-3-il]metilideno}-(2Z) es un compuesto orgánico sintético con posibles aplicaciones en diversos campos como la química medicinal, la farmacología y la ciencia de los materiales. Este compuesto presenta una estructura compleja con múltiples grupos funcionales, lo que lo convierte en un tema interesante para la investigación y el desarrollo químicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-carboxilato de etilo 7-metil-3-oxo-5-[4-(propan-2-il)fenil]-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-2-{[1-(2-clorobencil)-1H-indol-3-il]metilideno}-(2Z) generalmente implica reacciones orgánicas de varios pasos. Los materiales de partida pueden incluir 2-clorobencilamina, indol-3-carboxaldehído y otros reactivos. Las condiciones de reacción a menudo requieren catalizadores específicos, solventes y control de temperatura para asegurar que el producto deseado se obtenga con un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente implicaría procesos por lotes a gran escala o de flujo continuo. La optimización de las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, es crucial para maximizar la eficiencia y minimizar los costos. Se emplean técnicas de purificación, como la cristalización, la destilación o la cromatografía, para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-carboxilato de etilo 7-metil-3-oxo-5-[4-(propan-2-il)fenil]-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-2-{[1-(2-clorobencil)-1H-indol-3-il]metilideno}-(2Z) puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden ocurrir en grupos funcionales específicos dentro de la molécula.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Agentes halogenantes como N-bromosuccinimida (NBS) para la bromación.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga por su posible actividad biológica, como propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora como un compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos o materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 6-carboxilato de etilo 7-metil-3-oxo-5-[4-(propan-2-il)fenil]-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-2-{[1-(2-clorobencil)-1H-indol-3-il]metilideno}-(2Z) depende de su aplicación específica. En un contexto biológico, puede interactuar con objetivos moleculares como enzimas, receptores o ADN. Las vías involucradas podrían incluir la inhibición de la actividad enzimática, la modulación de la señalización del receptor o la interferencia con la replicación del ADN.
Comparación Con Compuestos Similares
Compuestos similares
6-carboxilato de etilo 7-metil-3-oxo-5-[4-(propan-2-il)fenil]-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-2-{[1-(2-clorobencil)-1H-indol-3-il]metilideno}-(2Z): se puede comparar con otros compuestos basados en indol o derivados de tiazolopirimidina.
Derivados de indol-3-carboxaldehído: Estos compuestos comparten la estructura del núcleo de indol y pueden exhibir actividades biológicas similares.
Derivados de tiazolopirimidina: Estos compuestos tienen el andamio de tiazolopirimidina y pueden utilizarse en aplicaciones similares.
Singularidad
La singularidad del 6-carboxilato de etilo 7-metil-3-oxo-5-[4-(propan-2-il)fenil]-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-2-{[1-(2-clorobencil)-1H-indol-3-il]metilideno}-(2Z) radica en su combinación específica de grupos funcionales y características estructurales, que pueden conferir una reactividad química única y actividad biológica en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C35H32ClN3O3S |
|---|---|
Peso molecular |
610.2 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C35H32ClN3O3S/c1-5-42-34(41)31-22(4)37-35-39(32(31)24-16-14-23(15-17-24)21(2)3)33(40)30(43-35)18-26-20-38(29-13-9-7-11-27(26)29)19-25-10-6-8-12-28(25)36/h6-18,20-21,32H,5,19H2,1-4H3/b30-18- |
Clave InChI |
BZXUHQRSOBFTNT-YKQZZPSBSA-N |
SMILES isomérico |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6Cl)/S2)C |
SMILES canónico |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)C(=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6Cl)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11674851.png)
![2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11674853.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11674857.png)
![2-Ethoxyethyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11674859.png)

![11-(4-fluorophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11674872.png)

![N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]butanehydrazide](/img/structure/B11674878.png)
![N'-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11674881.png)
![N-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11674884.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11674906.png)


![(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674918.png)
